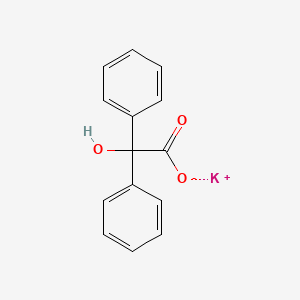

Potassium benzilate

CAS No.: 5928-68-7

Cat. No.: VC18457783

Molecular Formula: C14H11KO3

Molecular Weight: 266.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5928-68-7 |

|---|---|

| Molecular Formula | C14H11KO3 |

| Molecular Weight | 266.33 g/mol |

| IUPAC Name | potassium;2-hydroxy-2,2-diphenylacetate |

| Standard InChI | InChI=1S/C14H12O3.K/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,17H,(H,15,16);/q;+1/p-1 |

| Standard InChI Key | VQNYSMISBDDUSN-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)[O-])O.[K+] |

Introduction

Chemical and Physical Properties

Potassium benzilate exhibits distinct physicochemical characteristics critical for its handling and application:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 409°C (760 mmHg) | |

| Flash Point | 215.3°C | |

| Molecular Weight | 266.33400 g/mol | |

| Exact Mass | 266.03500 | |

| Polar Surface Area (PSA) | 60.36 Ų | |

| LogP (Partition Coefficient) | 0.6724 |

The compound’s high boiling point and flash point suggest thermal stability, making it suitable for high-temperature reactions . Its moderate LogP value indicates balanced hydrophilicity and lipophilicity, which may influence solubility in organic and aqueous media .

Structural Characterization

Crystallographic Analysis

A redetermination of potassium benzilate’s crystal structure (COD ID: 2202427) revealed monoclinic symmetry with the space group (No. 14) . The unit cell parameters are:

-

a = 14.1283 Å

-

b = 9.0230 Å

-

c = 10.3639 Å

-

α = 90.00°, β = 111.474°, γ = 90.00°

The potassium cation coordinates with oxygen atoms from adjacent benzilate anions, forming a three-dimensional network stabilized by ionic and hydrogen bonds .

Spectroscopic Data

While explicit spectroscopic data (e.g., IR, NMR) are absent in the provided sources, the crystallographic study infers strong O–H···O hydrogen bonds between hydroxyl and carboxylate groups, which would manifest as broad peaks in IR spectra near 2500–3000 cm⁻¹ .

Synthesis and Production

The reaction likely proceeds under reflux in ethanol, followed by crystallization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume